[1,1'-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
[1,1’-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a biphenyl group linked to a thiazepane ring via a methanone bridge
Preparation Methods
The synthesis of [1,1’-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazepane ring followed by the introduction of the biphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazepane derivatives with different functional groups.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
[1,1’-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the development of advanced materials with unique properties, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazepane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other biphenyl derivatives and thiazepane-containing molecules. Compared to these compounds, [1,1’-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c1-22(2)15-20-16-25-14-6-13-23(20)21(24)19-11-9-18(10-12-19)17-7-4-3-5-8-17/h3-5,7-12,20H,6,13-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVRMXFVYCKLJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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